

Spectroscopic Data of 2-Amino-4-iodobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-iodobenzonitrile

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This technical guide provides a summary of available spectroscopic data for **2-Amino-4-iodobenzonitrile** (also known as 4-Amino-2-iodobenzonitrile), a key intermediate in pharmaceutical synthesis. Due to the limited availability of comprehensive public data for this specific compound, this document also includes spectroscopic information for the related compound, 4-iodobenzonitrile, for comparative purposes. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Amino-4-iodobenzonitrile** and the comparative data for 4-iodobenzonitrile.

Table 1: ^1H NMR Spectroscopic Data for 4-Amino-2-iodobenzonitrile

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.96	d	1H	Aromatic H
7.45	dd	1H	Aromatic H
6.76	d	1H	Aromatic H
6.22	s	2H	-NH ₂

Solvent: DMSO-d₆

Table 2: Spectroscopic Data for 4-Iodobenzonitrile (for comparison)

Technique	Data
¹ H NMR	Data not readily available in summarized format.
¹³ C NMR	Data not readily available in summarized format.
IR (KBr Pellet)	Major peaks include those characteristic of aromatic C-H stretching, C≡N stretching, and C-I stretching.
Mass Spec. (GC-MS)	Molecular Ion (M ⁺): m/z 229, Other major fragments: m/z 102, 75. [1]

Note: The data in Table 2 is for 4-iodobenzonitrile and is provided as a reference due to the lack of publicly available data for **2-Amino-4-iodobenzonitrile**.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- Cap the NMR tube and carefully wipe the outside to remove any contaminants.

1H NMR Acquisition:

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Approximately 16 ppm, centered around 6 ppm.
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

^{13}C NMR Acquisition:

- Spectrometer: A 100 MHz or 125 MHz NMR spectrometer.
- Pulse Program: Standard proton-decoupled ^{13}C experiment.
- Number of Scans: 1024 or more scans, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: Approximately 250 ppm, centered around 120 ppm.
- Referencing: Chemical shifts are referenced to the solvent peaks (e.g., $CDCl_3$ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture should be a fine, homogeneous powder.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

IR Spectrum Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- For direct infusion, prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Mass Spectrum Acquisition (Electron Ionization - EI for GC-MS):

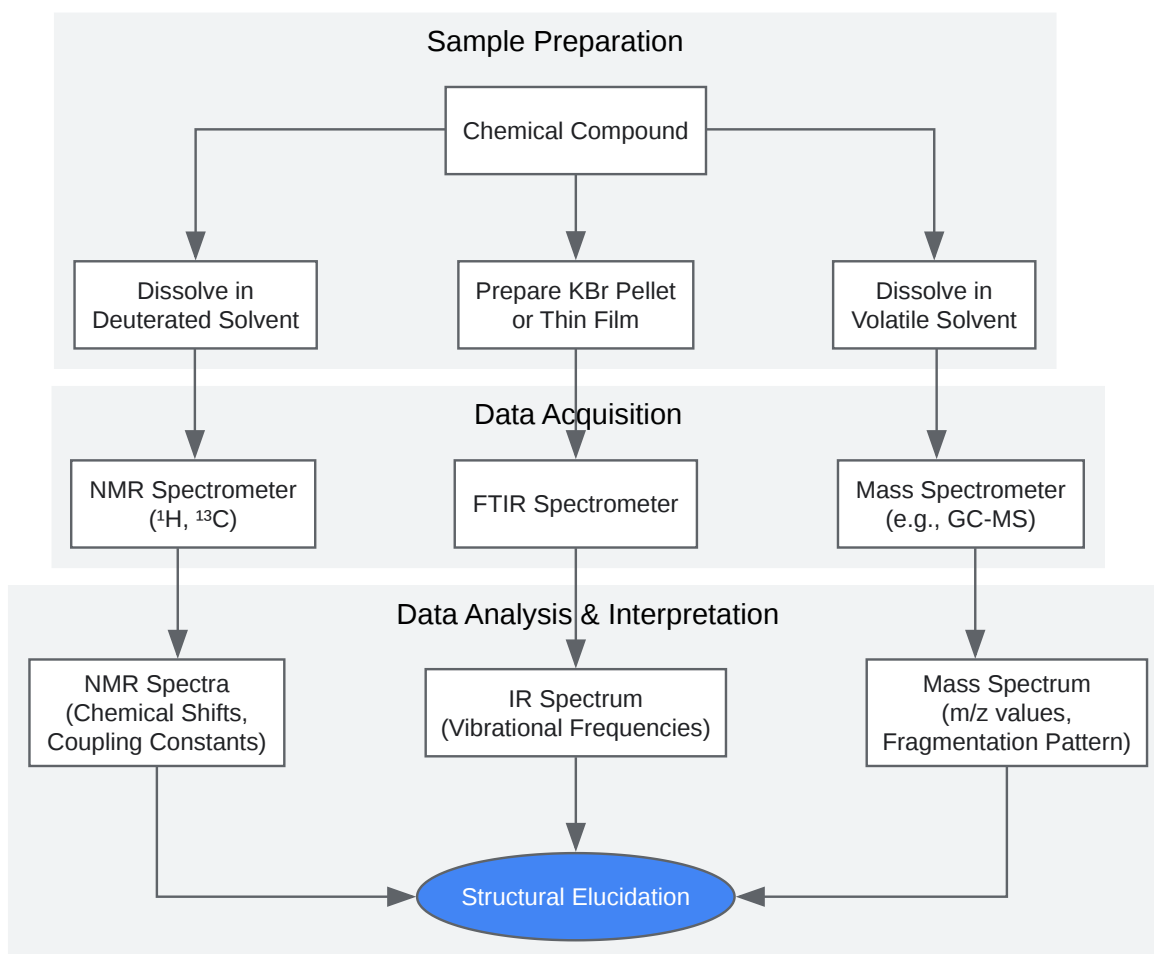
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 50-500.
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Inlet Temperature: 250°C.
- Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. 4-Iodobenzonitrile | C₇H₄IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]
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